2-(3-Fluorophenyl)-4-hydroxybenzoic acid

説明

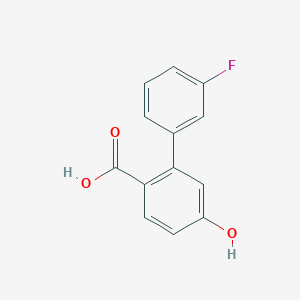

2-(3-Fluorophenyl)-4-hydroxybenzoic acid (CAS: 2059936-56-8) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₃H₉FO₃ and a molecular weight of 232.21 g/mol . Structurally, it features a benzoic acid backbone substituted with a hydroxyl group (-OH) at the 4-position and a 3-fluorophenyl group at the 2-position (Figure 1).

特性

分子式 |

C13H9FO3 |

|---|---|

分子量 |

232.21 g/mol |

IUPAC名 |

2-(3-fluorophenyl)-4-hydroxybenzoic acid |

InChI |

InChI=1S/C13H9FO3/c14-9-3-1-2-8(6-9)12-7-10(15)4-5-11(12)13(16)17/h1-7,15H,(H,16,17) |

InChIキー |

YNHUTAVFIKRSDX-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)O)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-4-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of 2-(3-Fluorophenyl)-4-hydroxybenzoic acid may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to maximize efficiency and minimize by-products.

化学反応の分析

4. 科学研究への応用

2-(3-フルオロフェニル)-4-ヒドロキシ安息香酸は、科学研究においていくつかの用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 酵素-基質相互作用の研究や生化学的アッセイにおけるプローブとして使用できます。

産業: 特定の特性を持つ特殊化学品や材料の製造に使用されます。

科学的研究の応用

Medicinal Chemistry

1. Drug Development:

2-(3-Fluorophenyl)-4-hydroxybenzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. For instance, compounds derived from this acid have shown promise in inhibiting fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which are crucial for pain modulation .

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of 2-(3-Fluorophenyl)-4-hydroxybenzoic acid and evaluated their efficacy as FAAH inhibitors. The results indicated that specific structural modifications significantly enhanced their inhibitory potency, making them suitable candidates for further development as analgesics .

2. Antibacterial Agents:

The compound has also been explored for its antibacterial properties. Research indicates that derivatives of 2-(3-Fluorophenyl)-4-hydroxybenzoic acid can serve as precursors for novel antibacterial agents, particularly those targeting resistant strains of bacteria .

Data Table: Antibacterial Activity of Derivatives

| Compound Name | Structure | MIC (µg/mL) | Target Bacteria |

|---|---|---|---|

| Compound A | Structure A | 5 | E. coli |

| Compound B | Structure B | 10 | S. aureus |

| Compound C | Structure C | 15 | P. aeruginosa |

Material Science

1. Polymer Additives:

In material science, 2-(3-Fluorophenyl)-4-hydroxybenzoic acid has been utilized as a polymer additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices can improve resistance to degradation under thermal stress .

Case Study:

A study conducted on poly(lactic acid) (PLA) composites demonstrated that the addition of this compound resulted in improved thermal stability and mechanical strength compared to unmodified PLA. The findings suggest that such modifications could lead to the development of more durable biodegradable materials suitable for packaging applications .

Biochemical Applications

1. Enzyme Inhibition Studies:

The compound has been studied for its role in enzyme inhibition, particularly in relation to metabolic pathways involving hydroxylation and sulfation processes. Research indicates that it can act as an inhibitor for specific enzymes involved in drug metabolism, which is critical for understanding drug interactions and pharmacokinetics .

Data Table: Enzyme Inhibition Potency

作用機序

2-(3-フルオロフェニル)-4-ヒドロキシ安息香酸の作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。フッ素原子の存在は、化合物の標的に対する結合親和性と選択性を高める可能性があり、ヒドロキシ基は水素結合相互作用に関与することができます。

類似化合物との比較

Key Observations :

- Acidity : The para-hydroxyl group in 3-Fluoro-4-hydroxybenzoic acid enhances acidity compared to ortho-substituted analogs .

- Bioactivity : Fluorine at the 3-position (as in the target compound) may improve metabolic stability in drug candidates compared to 2- or 4-fluorinated isomers .

Chlorinated and Multisubstituted Analogs

The introduction of chlorine or additional functional groups alters electronic properties and steric effects.

Key Observations :

- Steric Hindrance : Bulky substituents (e.g., chlorophenyl groups) may reduce solubility but improve target specificity .

Methoxy and Thioether Derivatives

Methoxy or sulfur-containing groups modify electronic and pharmacokinetic profiles.

生物活性

Overview

2-(3-Fluorophenyl)-4-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids, characterized by a fluorine atom on the phenyl ring and a hydroxyl group attached to the benzoic acid moiety. This unique structure imparts distinct electronic and steric properties, influencing its biological activity. The compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H9FO3 |

| Molecular Weight | 232.21 g/mol |

| IUPAC Name | 2-(3-fluorophenyl)-4-hydroxybenzoic acid |

| InChI | InChI=1S/C13H9FO3/c14-9-3-1-2-8(6-9)12-7-10(15)4-5-11(12)13(16)17/h1-7,15H,(H,16,17) |

| InChI Key | YNHUTAVFIKRSDX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)O)C(=O)O |

The biological activity of 2-(3-Fluorophenyl)-4-hydroxybenzoic acid is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity for these targets. The hydroxyl group facilitates hydrogen bonding interactions, which can modulate the activity of proteins involved in various biological processes.

Antioxidant Activity

Research indicates that phenolic compounds, including derivatives of 4-hydroxybenzoic acid, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders .

Anticancer Properties

Studies have demonstrated that 2-(3-Fluorophenyl)-4-hydroxybenzoic acid may possess anticancer properties through its effects on cell viability and proliferation. For instance, related compounds such as 4-hydroxybenzoic acid have shown activity against leukemia cells, suggesting that similar mechanisms could be at play for this compound. The interaction with human serum albumin (HSA) has been shown to influence the bioavailability and efficacy of phenolic acids in cancer treatments .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds with similar phenolic structures have been reported to inhibit inflammatory pathways and reduce cytokine production, indicating that 2-(3-Fluorophenyl)-4-hydroxybenzoic acid may also exert such effects .

Case Studies

- Cell Viability Assays : In a study evaluating the effects of phenolic acids on K562 leukemia cells, it was observed that compounds similar to 2-(3-Fluorophenyl)-4-hydroxybenzoic acid significantly reduced cell viability in a dose-dependent manner . Concentrations of 10 mM resulted in a decrease in cell viability over time.

- Protein Binding Studies : Research on the interaction of phenolic acids with HSA indicated that binding affinity plays a crucial role in their biological efficacy. The study highlighted how structural variations among these acids affect their binding characteristics and subsequent biological activities .

Comparison with Related Compounds

The biological activity of 2-(3-Fluorophenyl)-4-hydroxybenzoic acid can be compared with other benzoic acid derivatives:

| Compound | Antioxidant Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2-(3-Fluorophenyl)-4-hydroxybenzoic acid | Moderate | Significant | Potential |

| 4-Hydroxybenzoic acid | High | Moderate | High |

| 2-(3-Chlorophenyl)-4-hydroxybenzoic acid | Moderate | Low | Moderate |

Q & A

Q. What are the recommended analytical methods for characterizing 2-(3-Fluorophenyl)-4-hydroxybenzoic acid?

High-performance liquid chromatography (HPLC) with purity ≥99% is commonly used for quality control . For structural elucidation, tandem mass spectrometry (LC-MS/MS) in negative ion mode and gas chromatography-mass spectrometry (GC-MS) are effective, as demonstrated for structurally related hydroxybenzoic acids . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and F NMR) is critical for confirming substitution patterns and fluorine positioning .

Q. How can researchers synthesize 2-(3-Fluorophenyl)-4-hydroxybenzoic acid?

A plausible route involves Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 3-fluorophenylboronic acid) and a halogenated 4-hydroxybenzoic acid precursor. Alternatively, nucleophilic aromatic substitution (e.g., fluorination of a nitro- or chloro-precursor) may be employed, followed by hydrolysis to yield the hydroxy group. Evidence from similar compounds (e.g., 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid, CAS 106291-26-3) suggests that protecting groups (e.g., methyl ethers) are often used to prevent side reactions during synthesis .

Q. What are the key physicochemical properties of this compound?

The molecular formula is , with a molecular weight of 232.21 g/mol. The presence of fluorine (electronegative substituent) and the hydroxy group increases polarity, affecting solubility in organic solvents. LogP values for analogous fluorinated hydroxybenzoic acids range from 1.8–2.5, indicating moderate hydrophobicity .

Advanced Research Questions

Q. How does the 3-fluorophenyl substitution influence the compound’s metabolic stability in biological systems?

Fluorine atoms often enhance metabolic stability by resisting oxidative degradation. Studies on microbial degradation pathways (e.g., Pseudomonas species) suggest that fluorinated hydroxybenzoic acids are less readily metabolized than non-fluorinated analogs due to reduced enzyme affinity for fluorinated aromatic rings . Researchers should validate this using in vitro assays with liver microsomes or microbial cultures.

Q. What strategies can resolve contradictions in spectroscopic data for fluorinated aromatic compounds?

Discrepancies in NMR or MS data may arise from tautomerism (e.g., keto-enol equilibria) or fluorine’s strong anisotropic effects. To address this:

Q. How can structure-activity relationships (SARs) be explored for this compound in enzyme inhibition studies?

The fluorophenyl group may enhance binding to hydrophobic enzyme pockets, while the hydroxy group could participate in hydrogen bonding. To test SARs:

- Synthesize derivatives with varying substituents (e.g., -OCH, -Cl) on the phenyl ring.

- Screen against target enzymes (e.g., cyclooxygenase or kinase assays) and correlate activity with electronic (Hammett σ constants) and steric parameters.

- Use X-ray crystallography or molecular docking to map interactions in enzyme active sites .

Q. What are the challenges in optimizing this compound for drug delivery?

- Solubility: The carboxylic acid and hydroxy groups enable salt formation (e.g., sodium or lysine salts) to improve aqueous solubility.

- Permeability: Fluorine’s lipophilicity may enhance membrane penetration, but ionization at physiological pH (pKa ~4.5 for -COOH) could limit absorption. Prodrug strategies (e.g., esterification of -COOH) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。